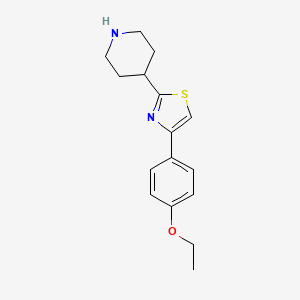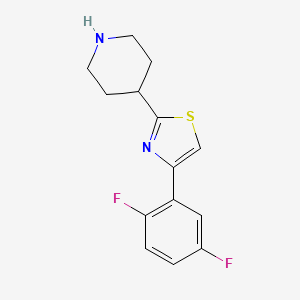![molecular formula C11H13ClN2O3 B7555725 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7555725.png)
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid (CCP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCP is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid acts as a competitive inhibitor of DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been reported to reduce inflammation and oxidative stress in various tissues. In addition, 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has exhibited anti-tumor activity in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid in lab experiments is its high purity and stability. However, one limitation is its relatively high cost compared to other DPP-4 inhibitors.
Direcciones Futuras
Future research on 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could focus on its potential applications in the treatment of diabetes and cancer. It could also be studied for its effects on other physiological processes, such as inflammation and oxidative stress. In addition, the synthesis of 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could be optimized to reduce its cost and increase its yield. Finally, the development of new analogs of 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could lead to the discovery of more potent and selective DPP-4 inhibitors.
Métodos De Síntesis
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid can be synthesized by reacting 3-chlorobenzylamine with N-carbobenzoxyglycine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has shown potential applications in the field of drug discovery and development. It has been reported to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has also been studied for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylcarbamoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-3-1-2-8(6-9)7-14-11(17)13-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRVFMSYVUHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
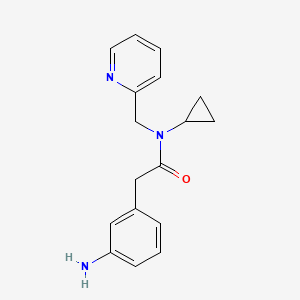
![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)
![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)
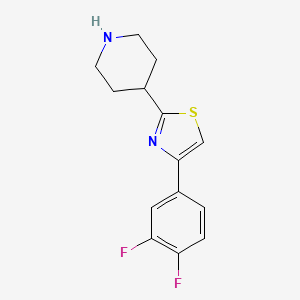
![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)
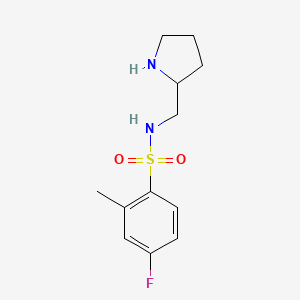
![2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7555716.png)
